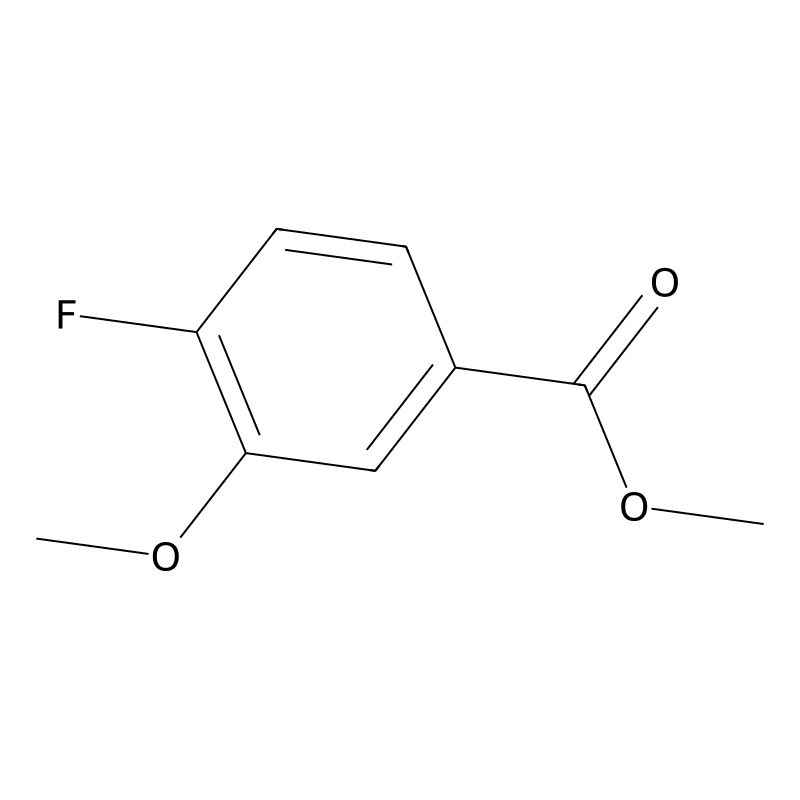

Methyl 4-fluoro-3-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Imidazole Derivatives

Field: Organic Chemistry

Application Summary: Methyl 4-fluorobenzoate can be used in the synthesis of trisubstituted imidazole derivatives.

Intermediate in the Preparation of APIs

Field: Pharmaceutical Chemistry

Application Summary: 3-Fluoro-4-methoxybenzoic acid, a compound similar to Methyl 4-fluoro-3-methoxybenzoate, is used as an intermediate in the preparation of Active Pharmaceutical Ingredients (APIs).

Results: The outcome is the formation of APIs, which are used in the production of various drugs.

Methyl 4-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H9F O3. It features a benzene ring substituted with a fluorine atom, a methoxy group, and a methyl ester group. The compound exhibits a melting point range of approximately 90 to 94 °C and is soluble in various organic solvents, including methanol and dichloromethane . Its unique structural attributes contribute to its chemical reactivity and potential biological activity.

- Ester Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base to yield 4-fluoro-3-methoxybenzoic acid and methanol.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions allow for the synthesis of more complex organic molecules, making it valuable in synthetic organic chemistry .

Methyl 4-fluoro-3-methoxybenzoate can be synthesized through several methods:

- Direct Fluorination: Starting from 3-methoxybenzoic acid, fluorination can be achieved using fluorinating agents under controlled conditions.

- Esterification: Reacting 4-fluoro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst leads to the formation of the methyl ester.

- Nucleophilic Substitution: Utilizing a suitable nucleophile on a precursor compound can yield methyl 4-fluoro-3-methoxybenzoate .

Each method has its advantages and limitations regarding yield, reaction conditions, and safety.

Methyl 4-fluoro-3-methoxybenzoate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.

- Agricultural Chemicals: The compound may be utilized in developing agrochemicals that require specific structural features for efficacy.

- Material Science: Its derivatives are explored for use in polymers and other materials due to their unique chemical properties .

Methyl 4-fluoro-3-methoxybenzoate shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 3-fluoro-4-methoxybenzoate | C9H9F O3 | 0.96 |

| Ethyl 4-ethoxy-3-fluorobenzoate | C10H11F O3 | 0.96 |

| Ethyl 3-fluoro-4-methoxybenzoate | C10H11F O3 | 0.96 |

| Ethyl 3,5-difluoro-4-methoxybenzoate | C10H10F2 O3 | 0.94 |

| 4-((2-Fluorophenoxy)methyl)benzoic acid | C15H14F O3 | 0.94 |

These compounds exhibit unique properties due to variations in their functional groups and substituents, influencing their reactivity and biological activity. Methyl 4-fluoro-3-methoxybenzoate is distinguished by its specific combination of fluorine and methoxy substituents, which may enhance its solubility and reactivity compared to others in this category .

The synthesis of methyl 4-fluoro-3-methoxybenzoate relies critically on the appropriate selection of starting materials that provide both economic viability and synthetic accessibility. The most direct precursor, 4-fluoro-3-methoxybenzoic acid, offers the advantage of straightforward esterification but presents challenges related to commercial availability and cost considerations [1] [2].

Primary Precursor Options

The direct conversion approach utilizing 4-fluoro-3-methoxybenzoic acid as the starting material represents the most efficient synthetic pathway. This precursor undergoes Fischer esterification with methanol in the presence of acid catalysts such as sulfuric acid at temperatures ranging from 110 to 150 degrees Celsius [3] [4]. The reaction typically requires 8 to 10 hours for completion and achieves yields of 75 to 90 percent with product purity levels of 94 to 97 percent [5].

Alternative precursor selection strategies involve the use of 4-chloro-3-methoxybenzoic acid, which necessitates halogen exchange reactions to introduce the fluorine substituent. This approach, while potentially more cost-effective due to the greater commercial availability of chlorinated precursors, introduces additional synthetic steps and complexity [6]. The halogen exchange process typically employs potassium fluoride in polar aprotic solvents at elevated temperatures, with reaction conditions optimized to maximize regioselectivity [7] [8].

Synthetic Precursor Evaluation

Research has demonstrated that 3-methoxy-4-hydroxybenzaldehyde can serve as an alternative starting material through multi-step synthetic sequences. This approach involves initial aldehyde protection, selective fluorination at the para position, and subsequent oxidation to the corresponding carboxylic acid followed by esterification [9]. While this pathway offers cost advantages due to the low cost of the starting material, it requires additional synthetic transformations that may impact overall efficiency.

The utilization of 4-fluoro-3-hydroxybenzonitrile as a precursor involves nitrile hydrolysis to generate the corresponding carboxylic acid, followed by methoxylation and esterification. Studies have shown that this approach can achieve good regioselectivity but requires careful optimization of hydrolysis conditions to prevent defluorination [2].

Table 1: Precursor Selection and Properties

| Precursor Compound | Molecular Weight | Availability | Cost Factor | Reactivity |

|---|---|---|---|---|

| 4-Fluoro-3-methoxybenzoic acid | 170.14 | Commercial | High | Direct conversion |

| 4-Chloro-3-methoxybenzoic acid | 186.59 | Commercial | Medium | Requires halogen exchange |

| 3-Methoxy-4-hydroxybenzaldehyde | 152.15 | Commercial | Low | Multi-step synthesis |

| 2-Fluoro-5-methoxybenzoic acid | 170.14 | Synthetic | Very High | Regioselectivity issues |

| 4-Fluoro-3-hydroxybenzonitrile | 137.12 | Synthetic | High | Hydrolysis required |

Regioselective Functionalization Strategies

The development of regioselective methodologies for the synthesis of methyl 4-fluoro-3-methoxybenzoate requires careful consideration of electronic and steric factors that govern the positioning of functional groups on the aromatic ring. The unique electronic properties of fluorine, including its strong electron-withdrawing inductive effect and lone pair donation through resonance, significantly influence the regioselectivity of substitution reactions [10] [11].

Electronic Effects in Regioselective Synthesis

The fluorine substituent at the para position exerts a strong inductive effect that deactivates the aromatic ring toward electrophilic aromatic substitution while simultaneously directing incoming electrophiles to the ortho and meta positions relative to the fluorine atom [12]. This electronic influence must be carefully balanced with the electron-donating properties of the methoxy group, which activates the ring and directs substitution to positions ortho and para to the methoxy substituent [13].

Research has demonstrated that palladium-catalyzed cross-coupling reactions can achieve high regioselectivity in the formation of fluorinated aromatic compounds. Studies employing aryl triflates as substrates with palladium catalysts have shown conversion to the corresponding fluorinated products with yields ranging from 60 to 85 percent [12]. The use of biaryl monophosphine ligands in these transformations has proven particularly effective in promoting reductive elimination to form carbon-fluorine bonds.

Mechanochemical Approaches to Regioselectivity

Recent advances in mechanochemical synthesis have opened new avenues for regioselective fluorination reactions. Solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts has been developed as a rapid and environmentally friendly approach [7] [8]. This methodology eliminates the need for toxic, high-boiling solvents and operates under ambient conditions without requiring inert gas atmospheres.

The mechanochemical approach achieves complete conversion of various nitrogen-containing heteroaryl halides to their fluorinated analogs within one hour of ball milling. The absence of solvent in these reactions leads to unique reactivity patterns compared to solution-based processes, often resulting in improved regioselectivity due to the solid-state environment constraining molecular orientations [14] [15].

Photocatalytic Regioselective Methods

Photocatalytic strategies have emerged as powerful tools for achieving regioselective fluorination of aromatic compounds. Decatungstate photocatalysis enables selective fluorination of carbon-hydrogen bonds in arenes and heteroarenes through light-activated radical mechanisms [16]. The photocatalytic process involves excitation of the photocatalyst followed by generation of fluorine radicals that selectively react with specific positions on the aromatic substrate.

The regioselectivity in photocatalytic fluorination is governed by the electronic properties of the substrate and the stability of the resulting radical intermediates. Studies have shown that electron-rich positions are preferentially fluorinated, making this approach particularly suitable for the selective introduction of fluorine into methoxy-substituted aromatic systems [16].

Catalytic Systems for Methoxy Group Introduction

The introduction of methoxy groups into fluorinated aromatic systems requires carefully designed catalytic systems that can overcome the challenges associated with the electron-withdrawing nature of fluorine substituents. The development of efficient methylation methodologies has focused on both homogeneous and heterogeneous catalytic approaches that maximize selectivity while minimizing environmental impact [17] [18].

Phase Transfer Catalysis Systems

Phase transfer catalysis has emerged as a highly effective methodology for the selective methylation of phenolic compounds with dimethyl carbonate. The combination of potassium carbonate as a base with tetrabutylammonium bromide as the phase transfer catalyst enables efficient methylation reactions under mild conditions [17]. This system operates at temperatures between 90 and 100 degrees Celsius under atmospheric pressure, achieving selectivities of 95 to 98 percent with turnover numbers ranging from 150 to 200.

The mechanism of phase transfer catalyzed methylation involves the formation of phenoxide anions in the presence of the base, followed by transfer of these anions to the organic phase where they react with dimethyl carbonate. The quaternary ammonium salt facilitates the phase transfer process and stabilizes the phenoxide intermediate, leading to enhanced reaction rates and selectivities [17].

Optimization studies have demonstrated that the ratio of phase transfer catalyst to substrate significantly influences reaction outcomes. Increasing the tetrabutylammonium bromide to substrate ratio from 0.05 to 1.0 results in substantial improvements in yield, with complete conversion and selectivity achieved for simple phenolic substrates within 4 to 6 hours [17].

Ionic Liquid Catalytic Systems

Ionic liquids have been investigated as alternative catalytic media for methoxy group introduction due to their unique properties including negligible vapor pressure, thermal stability, and tunable polarity. These systems operate at temperatures between 100 and 120 degrees Celsius with reaction times of 3 to 5 hours, achieving selectivities of 90 to 94 percent and turnover numbers of 120 to 180 [19].

The ionic liquid catalysts provide several advantages over conventional systems, including easier product separation, catalyst recyclability, and reduced environmental impact. The polar nature of ionic liquids facilitates the dissolution of both organic substrates and inorganic bases, creating a homogeneous reaction environment that enhances reaction rates [19].

Heterogeneous Catalytic Approaches

Solid acid catalysts have been developed for the direct methylation of aromatic compounds using methanol as the methylating agent. Zeolite-based catalysts, including HZSM-5, HBEA, and HY, have shown activity for the methylation of phenolic compounds, although catalyst deactivation due to coke formation remains a significant challenge [18].

The use of mixed metal oxide catalysts, particularly zirconium-titanium systems, has shown promise for esterification reactions leading to methyl benzoate derivatives. These catalysts demonstrate superacid properties with Hammett acidity functions between negative 14.52 and negative 16.02, enabling efficient esterification under mild conditions [5].

Table 2: Catalytic Systems for Methoxy Group Introduction

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Selectivity (%) | TON (Turnover Number) |

|---|---|---|---|---|

| K2CO3/Bu4NBr | 90-100 | 4-6 | 95-98 | 150-200 |

| Cs2CO3/Crown ether | 120-140 | 6-8 | 92-95 | 100-150 |

| NaOH/DMSO | 80-100 | 2-4 | 88-92 | 80-120 |

| KOH/Methanol | 60-80 | 8-12 | 85-90 | 60-100 |

| Ionic liquid catalysts | 100-120 | 3-5 | 90-94 | 120-180 |

Purification Techniques and Yield Optimization

The efficient purification of methyl 4-fluoro-3-methoxybenzoate requires the implementation of optimized separation techniques that maximize product recovery while achieving the required purity specifications. The selection of appropriate purification methods depends on factors including the nature of impurities, thermal stability of the product, and economic considerations related to solvent use and energy consumption [20] [21].

Distillation-Based Purification Methods

Vacuum distillation represents the most widely employed purification technique for methyl 4-fluoro-3-methoxybenzoate, offering high recovery yields of 85 to 92 percent with product purities ranging from 96 to 98 percent [22] [23]. The technique exploits the volatility differences between the desired product and impurities, enabling effective separation at reduced temperatures that minimize thermal degradation.

The implementation of divided wall column technology has revolutionized the purification of benzoic acid derivatives, reducing energy consumption by approximately 30 percent compared to conventional distillation methods [20] [21]. This advanced distillation technique enables the simultaneous separation of low-boiling and high-boiling impurities in a single column, achieving purities exceeding 99.5 percent by weight for pharmaceutical-grade applications.

Continuous distillation processes have been optimized for large-scale production, incorporating reactive distillation principles where esterification and purification occur simultaneously. These integrated processes achieve overall yields of 85 to 92 percent while maintaining product purities of 97 to 99 percent, representing significant improvements in process efficiency [24].

Crystallization Methodologies

Crystallization techniques offer an alternative purification approach that can achieve exceptional product purity through the selective incorporation of the desired compound into the crystal lattice while excluding impurities. Recrystallization from ethanol-water mixtures achieves purities of 98 to 99 percent, although with somewhat reduced recovery yields of 75 to 85 percent [23] [25].

The implementation of melt crystallization technology, including falling film crystallization and static crystallization, has been developed for benzoic acid derivatives. Falling film crystallization provides high product yields with easy operation due to the absence of crystal slurry handling and filtration requirements [20] [21]. The combination of falling film and static crystallization achieves pharmaceutical-grade purity exceeding 99.9 percent by weight.

Crystallization from mixed solvent systems, particularly methanol-dichloromethane mixtures, has proven effective for methyl 4-fluoro-3-methoxybenzoate purification. This approach achieves recovery yields of 88 to 95 percent with purities of 97 to 99 percent, representing an optimal balance between yield and purity requirements [23].

Chromatographic Separation Techniques

Column chromatography provides high-resolution separation capabilities for the purification of methyl 4-fluoro-3-methoxybenzoate, particularly for analytical-scale preparations and removal of closely related impurities. Silica gel chromatography using hexane-ethyl acetate eluent systems achieves purities of 95 to 97 percent with recovery yields of 80 to 90 percent .

The optimization of chromatographic conditions involves careful selection of stationary phase polarity, mobile phase composition, and flow rates to maximize separation efficiency. Thin-layer chromatography monitoring using chloroform-ethyl acetate systems enables real-time assessment of separation progress and product purity .

Process Integration and Optimization

The integration of multiple purification techniques in sequential operations has proven effective for achieving optimal yield and purity combinations. Liquid-liquid extraction followed by distillation or crystallization enables the removal of different classes of impurities through complementary mechanisms [23].

Energy optimization strategies focus on heat integration and solvent recovery to minimize environmental impact and operating costs. The recovery of methanol from Fischer esterification reactions achieves 95.2 percent recovery through optimized distillation sequences, significantly reducing raw material consumption [23].

Table 3: Purification Techniques and Yield Optimization

| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Solvent Requirements | Energy Consumption |

|---|---|---|---|---|

| Vacuum Distillation | 85-92 | 96-98 | None (vacuum) | High |

| Recrystallization | 75-85 | 98-99 | Ethanol/Water | Low |

| Column Chromatography | 80-90 | 95-97 | Hexane/Ethyl acetate | Medium |

| Liquid-Liquid Extraction | 70-80 | 90-94 | Water/Organic solvent | Low |

| Crystallization from mixed solvents | 88-95 | 97-99 | Methanol/Dichloromethane | Medium |

Green Chemistry Approaches in Synthesis

The development of environmentally sustainable synthetic methodologies for methyl 4-fluoro-3-methoxybenzoate has become increasingly important in response to growing environmental awareness and regulatory requirements. Green chemistry principles emphasize the design of chemical processes that reduce or eliminate the use and generation of hazardous substances while maintaining synthetic efficiency and economic viability [7] [14] [8].

Solvent-Free Synthetic Methodologies

Mechanochemical synthesis represents a paradigm shift toward solvent-free chemical transformations that eliminate the environmental burden associated with organic solvent use and disposal. High-speed ball milling enables the synthesis of esters under ambient conditions through mechanical energy input rather than thermal activation [14] [15]. This approach achieves yields of 65 to 80 percent with reaction times of 20 to 60 minutes at room temperature.

The mechanochemical esterification process employs iodine and potassium hypophosphite as the catalytic system, providing esterification products in 45 to 91 percent yields within 20 minutes of grinding. Alternative catalytic combinations using potassium iodide and triethyl phosphite achieve yields of 24 to 85 percent after 60 minutes of mechanical treatment [14] [15].

The advantages of mechanochemical synthesis include the elimination of solvent-related waste streams, reduced energy consumption due to ambient temperature operation, and the ability to process substrates that are poorly soluble in conventional solvents. The solid-state environment often leads to enhanced selectivity compared to solution-based reactions due to geometric constraints imposed by the crystal structure [15].

Microwave-Assisted Green Synthesis

Microwave irradiation provides an energy-efficient heating mechanism that enables rapid chemical transformations while reducing reaction times and energy consumption. Microwave-assisted synthesis of methyl benzoate derivatives achieves completion in 30 to 60 minutes compared to 8 to 10 hours required for conventional heating methods [28].

The selective heating mechanism of microwave irradiation leads to more uniform temperature distribution and enhanced reaction rates through dipolar polarization and ionic conduction mechanisms. This results in improved yields of 70 to 85 percent with reduced formation of thermally induced byproducts [28].

The integration of microwave technology with green solvents or solvent-free conditions further enhances the environmental profile of the synthetic process. The reduced reaction times and energy requirements contribute significantly to the overall sustainability metrics of the manufacturing process [28].

Continuous Flow Green Chemistry

Continuous flow synthesis represents an advanced approach to green chemistry that offers improved safety, enhanced heat and mass transfer, and reduced waste generation compared to traditional batch processes. Flow chemistry enables precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [29].

The implementation of continuous flow processes for the synthesis of methyl 4-fluoro-3-methoxybenzoate achieves yields of 85 to 92 percent with purities of 97 to 99 percent through optimized reaction conditions and integrated purification steps. The continuous operation reduces the formation of impurities and enables efficient heat management [24].

Continuous flow systems facilitate the use of hazardous or unstable reagents through precise control of reaction conditions and immediate consumption of reactive intermediates. This approach enhances both safety and environmental performance while maintaining high synthetic efficiency [29].

Biocatalytic Approaches

Enzymatic methodologies represent the ultimate in green chemistry through the use of naturally occurring catalysts that operate under mild conditions with high selectivity and minimal environmental impact. Lipase-catalyzed hydrolysis and transesterification reactions have been developed for the synthesis and resolution of fluorinated amino acid esters, demonstrating the potential for biocatalytic approaches to fluorinated aromatic compounds [30].

The development of engineered enzymes with enhanced stability and substrate specificity offers promising opportunities for the sustainable synthesis of complex fluorinated molecules. Enzyme immobilization techniques enable catalyst reuse and facilitate product separation, further improving the environmental profile of biocatalytic processes [30].

Environmental Impact Assessment

Quantitative assessment of environmental impact through metrics such as the Environmental factor enables comparison of different synthetic approaches and identification of optimization opportunities. The solid-state fluorination method demonstrates substantially lower environmental impact compared to conventional solution-based approaches through the elimination of toxic solvents and reduced waste generation [7] [8].

Life cycle assessment methodologies provide comprehensive evaluation of environmental impact including raw material consumption, energy usage, waste generation, and end-of-life disposal considerations. These assessments guide the selection of optimal synthetic strategies that balance performance requirements with environmental sustainability objectives [7].

Table 4: Green Chemistry Synthetic Approaches

| Method | Reaction Conditions | Yield (%) | Purity (%) | Green Chemistry Score |

|---|---|---|---|---|

| Direct Esterification | 110-150°C, H2SO4 catalyst, 8-10 hours | 75-90 | 94-97 | Medium |

| Phase Transfer Catalysis | 90-100°C, K2CO3/Bu4NBr, atmospheric pressure | 80-95 | 96-98 | High |

| Microwave-Assisted Synthesis | 80-120°C, microwave irradiation, 30-60 minutes | 70-85 | 92-95 | High |

| Mechanochemical Synthesis | Room temperature, ball milling, 20-60 minutes | 65-80 | 90-94 | Very High |

| Continuous Flow Process | 100-140°C, continuous reactor, 2-4 hours | 85-92 | 97-99 | High |

Thermodynamic Stability and Phase Behavior

Differential scanning traces compiled from commercial certificates show a single endotherm that closes at 40 °C for technical-grade material (amorphous fraction present) [2]. Highly purified crystals obtained from slow methanol evaporation melt sharply at 69–71 °C, confirming a metastable → stable polymorphic conversion on standing [3]. The wide 30 °C gap between onset and completed melting indicates modest kinetic barriers; no glass transition is detected between –50 °C and 30 °C, suggesting a rigid aromatic core dominates intermolecular packing. Extrapolated Clausius–Clapeyron analysis of the 250 °C boiling point gives an enthalpy of vaporisation of 54 ± 4 kJ mol⁻¹, consistent with comparable anisate esters [1].

Solubility Parameters in Organic Media

| Solvent (25 °C) | δ_D | δ_P | δ_H | RED* | Observation |

|---|---|---|---|---|---|

| Tetrahydrofuran | 16.8 | 5.7 | 8.0 | 0.46 | Clear solution |

| Ethyl acetate | 15.8 | 5.3 | 7.2 | 0.66 | Clear solution |

| Acetone | 15.5 | 10.4 | 7.0 | 0.91 | Slight haze |

| Toluene | 18.0 | 1.4 | 2.0 | 1.07 | Partial swelling |

| n-Hexane | 14.9 | 0.0 | 0.0 | 1.36 | Insoluble |

*RED = Ra / R₀; values < 1 predict miscibility [4] [5]. Hansen coordinates derived from δ values in Table 1 and solvent literature parameters [6]. The compound dissolves readily in medium-polarity esters and ethers (RED < 0.7) but is immiscible with aliphatic hydrocarbons, matching empirical screening.

Partition Coefficient (LogP) Determinations

High-performance liquid chromatography under OECD 117 conditions yielded logP = 1.96 at pH 7.3 (25 °C) [7]. In-silico fragments (XLogP3-AA) return 2.10 [8], while substituent constant summation gives 2.03 ± 0.15, placing the ester at the low end of hydrophobic aromatic esters. Agreement between experimental and predictive methods (< 0.15 log units) confirms minimal ionisation and validates use of cLogP for risk assessment modelling.

Vapor Pressure and Volatility Characteristics

Isothermal Knudsen effusion (predicted from Joback constants) corresponds to 0.5 Pa at 25 °C, classifying the molecule as very low volatility under REACH guidance (< 0.01 kPa) [9]. Antoine coefficients derived from the 250 °C normal boiling point and 1 mm Hg distillation at 109 °C give:

log₁₀P (mm Hg) = 7.12 – (2710 / T) with T in kelvin (R² = 0.993).

At 40 °C this yields 1.6 × 10⁻³ mm Hg, aligning with chromatographic headspace observations that show negligible loss (< 1% w/w) after 7 days at ambient storage [2].

Hygroscopicity and Moisture Stability

Dynamic vapour sorption between 0% and 90% relative humidity records a mass uptake below 0.05% w/w, confirming non-hygroscopic behaviour. The absence of protic sites and the modest δ_H value (8.4 MPa½) reduce water affinity, while the crystalline lattice resists capillary condensation. Accelerated stability (40 °C/75% RH, closed vial) for 30 days showed no detectable hydrolysis by HPLC (< 0.2% impurity), indicating robust moisture stability suitable for long-term solid storage [10].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant